N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide
Description
The compound N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide is a structurally complex molecule featuring a benzo[b][1,4]oxazepin core substituted with isobutyl, dimethyl, and oxo groups at positions 5 and 3. A sulfamoyl linkage connects the oxazepin ring to a phenyl group, which is further functionalized with a propionamide moiety. For instance, sulfonamide derivatives are widely explored for antimicrobial and enzyme-inhibitory properties, while benzo-fused oxazepines are studied for their central nervous system activity .
Properties
IUPAC Name |
N-[4-[[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-6-22(28)25-17-7-10-19(11-8-17)33(30,31)26-18-9-12-20-21(13-18)32-15-24(4,5)23(29)27(20)14-16(2)3/h7-13,16,26H,6,14-15H2,1-5H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIYHINKFCPXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Compound Overview
- Chemical Structure : The compound features a tetrahydrobenzo[b][1,4]oxazepin moiety linked to a sulfamoyl group and a phenyl ring.
- Molecular Formula : C24H30N2O5
- Molecular Weight : 426.5 g/mol
1. Anti-Cancer Activity
Research indicates that benzoxazepine derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. A study evaluated the effects of synthesized benzoxazepine derivatives on human cancer cell proliferation and found that:
- Cytotoxicity : The compound showed significant cytotoxic effects on selected solid tumor cell lines.
- Cytokine Release : It influenced the release of pro-inflammatory cytokines such as IL-6 and TNF-α, depending on the cancer cell type used .
Table 1: Cytotoxicity of Benzoxazepine Derivatives
| Cell Line | IC50 (µM) | Cytokine Release (IL-6/TNF-α) |
|---|---|---|
| A549 (Lung Cancer) | 15 | Increased |
| MCF7 (Breast Cancer) | 12 | Decreased |
| HeLa (Cervical Cancer) | 10 | Increased |
2. Anti-Inflammatory Activity
The compound's anti-inflammatory properties have been explored through its effect on cytokine production. Studies suggest that it can modulate inflammatory responses in various models:
- Mechanism : It may inhibit pathways leading to the production of inflammatory cytokines.
- Application : Potential use in treating inflammatory diseases due to its ability to reduce pro-inflammatory markers .
3. Antimicrobial Activity
Research on related compounds indicates that benzoxazepine derivatives possess antimicrobial properties:
- Activity Spectrum : Limited antimicrobial activity was observed against certain bacterial pathogens.
- Potential Applications : These compounds could be developed as therapeutic agents for bacterial infections .
Case Studies
Several studies have focused on the synthesis and evaluation of related benzoxazepine derivatives:
- Khadra et al. (2024) reported that synthesized derivatives demonstrated significant anti-cancer and anti-inflammatory activities but with variability based on the specific structure of each derivative .
- ResearchGate Study highlighted the synthesis of similar compounds with promising anticancer activities and their potential mechanisms of action involving apoptosis induction in cancer cells .
Comparison with Similar Compounds
N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide (8b)
Key Features :
- Core Structure: Combines a pyrimidine ring (6-methoxy substituent) with a benzyl group and a cyclohexylamino-phenylethyl backbone.
- Functional Groups : Propionamide, methoxy, and tertiary amine.
- Molecular Weight : 486.27 g/mol (C₂₉H₃₄N₄O₃).
- Synthesis : Prepared via Suzuki-Miyaura coupling using Pd(PPh₃)₂Cl₂, yielding 82% of product .
Comparison :
- Unlike the target compound, 8b lacks a sulfamoyl group and benzooxazepin core. The absence of sulfamoyl may reduce solubility compared to the target compound.
N-(3,4-Dichlorophenyl)propanamide (Propanil)
Key Features :
Comparison :
- Propanil’s simplicity contrasts with the target compound’s heterocyclic complexity. The dichlorophenyl group enhances hydrophobicity, favoring membrane penetration in plants, whereas the sulfamoyl group in the target compound may improve binding to polar enzyme pockets.
Insights :
- The target compound’s synthesis likely involves multiple steps, including sulfamoylation and heterocyclic ring formation. In contrast, 8b employs transition metal catalysis for efficient coupling, while propanil is synthesized via straightforward amidation.
Functional Implications of Substituents
Analysis :
- The sulfamoyl group in the target compound may enhance hydrogen-bonding interactions with biological targets, similar to sulfonamide drugs. The benzooxazepin core could confer rigidity, improving target selectivity over flexible analogues like propanil.
Research Findings and Methodological Considerations
- Lumping Strategy Relevance : Computational models often group structurally similar compounds (e.g., propanil derivatives) to predict physicochemical behavior . The target compound’s unique sulfamoyl-heterocyclic architecture may necessitate individualized study rather than lumping.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide, and how can yields be maximized?
- Methodology : Multi-step synthesis typically involves coupling agents like HBTU for amide bond formation, as demonstrated in sulfonamide derivatives (e.g., 68.6% yield for compound 7 in ). Optimize solvent systems (e.g., 1,4-dioxane) and reaction temperatures (e.g., 80–100°C) to enhance intermediate stability. Acid-base workup and recrystallization (e.g., using ethanol/water mixtures) improve purity .
- Characterization : Confirm structural integrity via -NMR (e.g., δ 1.2–1.5 ppm for isobutyl CH), -NMR (e.g., C=O at ~170 ppm), and IR (e.g., sulfonamide S=O at 1150–1350 cm) .
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
- Methodology :
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>95%) and detect byproducts.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion) with <2 ppm error.
- Elemental Analysis : Validate C, H, N percentages (e.g., ±0.3% deviation from theoretical values) .
Q. How can reaction progress be monitored during synthesis?
- Methodology :
- TLC : Use silica plates with ethyl acetate/hexane (3:7) to track intermediates (R ~0.4–0.6).
- In-situ IR : Monitor carbonyl formation (e.g., 1680–1720 cm) in real-time .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Methodology :
- Analog Synthesis : Modify the isobutyl group (e.g., replace with ethyl or allyl) to assess steric/electronic effects on activity (see ).
- In vitro Assays : Use enzyme kinetics (e.g., IC determination via fluorogenic substrates) and cell-based viability assays (e.g., MTT) to link structural changes to potency .
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina to prioritize analogs for synthesis .
Q. What computational strategies can predict reaction outcomes or optimize synthetic conditions?
- Methodology :
- AI-Driven Simulations : Train machine learning models on reaction databases to predict optimal solvents/catalysts (e.g., using COMSOL Multiphysics for flow chemistry optimization, as in ).
- DFT Calculations : Model transition states for key steps (e.g., sulfamoylation) to identify energy barriers and improve yields .
Q. How should contradictory data (e.g., variable yields or biological activity) be analyzed?
- Methodology :
- Statistical Analysis : Apply ANOVA to compare yields across reaction conditions (e.g., temperature, solvent polarity). For biological data, use dose-response curves with 95% confidence intervals.
- Root-Cause Investigation : Test hypotheses (e.g., trace moisture degrading intermediates) via controlled experiments (e.g., anhydrous vs. humid conditions) .
Q. What experimental approaches identify the compound’s molecular targets in biological systems?
- Methodology :
- Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate binding proteins, followed by LC-MS/MS for identification.
- CRISPR-Cas9 Screening : Perform genome-wide knockouts to pinpoint genes essential for compound activity .
Q. How can scale-up challenges (e.g., low yields in batch reactors) be addressed?
- Methodology :
- Continuous Flow Chemistry : Implement microreactors for exothermic steps (e.g., sulfamoylation) to improve heat dissipation and scalability (see for industrial protocols).
- Process Analytical Technology (PAT) : Use inline FTIR to dynamically adjust feed rates and minimize side reactions .
Q. What strategies mitigate stability issues (e.g., hydrolysis or oxidation) during storage?
- Methodology :
- Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC.
- Formulation Optimization : Use lyophilization or amorphous solid dispersions to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
